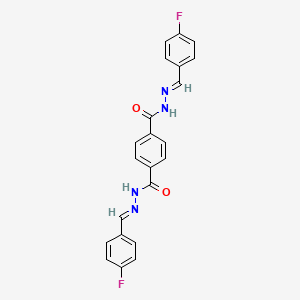

N'~1~,N'~4~-bis(4-fluorobenzylidene)terephthalohydrazide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N'1,N'4-bis(4-fluorobenzylidene)terephthalohydrazide is a compound derived from terephthalic dihydrazide. Terephthalic dihydrazide itself is obtained from poly(ethylene terephthalate) waste, showcasing the potential for recycling and chemical repurposing.

Synthesis Analysis

The synthesis of terephthalic dihydrazide derivatives involves multistep reaction sequences, starting with terephthalic dihydrazide and incorporating various aromatic acids and aldehydes (Palekar, Damle, & Shukla, 2009).

Molecular Structure Analysis

The molecular structure of derivatives from terephthalic dihydrazide can vary greatly depending on the specific substituents and reaction conditions. X-ray crystallography and other spectroscopic methods like NMR are essential for determining the precise structure.

Chemical Reactions and Properties

Compounds derived from terephthalic dihydrazide, including N'1,N'4-bis(4-fluorobenzylidene)terephthalohydrazide, often exhibit significant antibacterial activity against various bacteria and fungi strains. This property is derived from their unique chemical structure and reactivity (Palekar et al., 2009).

Applications De Recherche Scientifique

Fluorescence Enhancement and Logic Gates A study by Sharma et al. (2019) focused on a hydrazone-based derivative for its selective and sensitive response toward Al(III) via fluorescence enhancement. This property was exploited for detecting explosive picric acid (PA) through fluorescence quenching, leading to the creation of a molecular logic gate. This reversible behavior showcases the potential of similar compounds in sensing applications and molecular electronics (Sharma et al., 2019).

Catalytic Oxidation of Hydrocarbons Sutradhar et al. (2013) synthesized a binuclear oxovanadium(V) complex from a related terephthalohydrazide derivative, demonstrating its utility as a catalyst for efficient oxidation of saturated hydrocarbons with hydrogen peroxide. This work highlights the potential of such compounds in catalytic applications, particularly in the environmentally friendly oxidation of hydrocarbons (Sutradhar et al., 2013).

Heck Coupling Reaction Catalyst A palladium nanocomposite catalyst based on a terephthalic acid-derived ligand demonstrated efficiency in Mizoroki–Heck coupling reactions. This research, conducted by Kumara et al. (2017), suggests the role of similar compounds in facilitating carbon-carbon bond formation, a pivotal reaction in organic synthesis and pharmaceutical manufacturing (Kumara et al., 2017).

Peroxidative Oxidation under Mild Conditions Another study by Sutradhar et al. (2018) explored the use of bis(2-hydroxybenzylidene)isophthalohydrazide derivatives for the solvent-free microwave-assisted oxidation of alcohols and peroxidative oxidation of alkanes under mild conditions. This research highlights the compound's versatility as a catalyst for oxidation reactions, showcasing potential industrial applications in the synthesis of fine chemicals and pharmaceuticals (Sutradhar et al., 2018).

Antibacterial Activity Palekar et al. (2009) synthesized novel bis-1,2,4-triazolo[3,4-b]-1,3,4-thiadiazoles and bis-4-thiazolidinone derivatives from terephthalic dihydrazide, exhibiting significant antibacterial activity. This study contributes to the understanding of the potential medicinal applications of terephthalohydrazide derivatives, including as frameworks for developing new antibacterial agents (Palekar et al., 2009).

Propriétés

IUPAC Name |

1-N,4-N-bis[(E)-(4-fluorophenyl)methylideneamino]benzene-1,4-dicarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16F2N4O2/c23-19-9-1-15(2-10-19)13-25-27-21(29)17-5-7-18(8-6-17)22(30)28-26-14-16-3-11-20(24)12-4-16/h1-14H,(H,27,29)(H,28,30)/b25-13+,26-14+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCXHHNFNTODHKR-BKHCZYBLSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=NNC(=O)C2=CC=C(C=C2)C(=O)NN=CC3=CC=C(C=C3)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=N/NC(=O)C2=CC=C(C=C2)C(=O)N/N=C/C3=CC=C(C=C3)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16F2N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5569794.png)

![N-ethyl-4-methyl-6-[4-(3-methylbenzoyl)-1-piperazinyl]-2-pyrimidinamine](/img/structure/B5569800.png)

![1H-pyridazino[6,1-b]quinazoline-2,10-dione](/img/structure/B5569802.png)

![4,6-dimethyl-2-[(4-nitrobenzyl)thio]quinazoline](/img/structure/B5569833.png)

![N'-[(5-bromo-2-furyl)methylene]-2-phenylacetohydrazide](/img/structure/B5569844.png)

![N-(2-{2-[4-(dimethylamino)benzylidene]hydrazino}-2-oxoethyl)-2-thiophenecarboxamide](/img/structure/B5569853.png)

![N-[(3S*,4R*)-1-{[5-(1,5-dimethyl-1H-pyrrol-2-yl)-1,3,4-oxadiazol-2-yl]methyl}-4-(5-methyl-2-furyl)-3-pyrrolidinyl]acetamide](/img/structure/B5569866.png)

![2-{1-[4-(2-pyridinylmethoxy)phenyl]-1H-imidazol-2-yl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine hydrochloride](/img/structure/B5569876.png)

![(1R*,5R*)-3-(methylsulfonyl)-6-[(2-methyl-1,3-thiazol-4-yl)acetyl]-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5569891.png)

![2-benzyl-N-[3-(4-chloro-1H-pyrazol-1-yl)propyl]-1,3-thiazole-4-carboxamide](/img/structure/B5569893.png)

![(4aR*,7aS*)-1-acetyl-4-[(5-methylimidazo[1,2-a]pyridin-2-yl)carbonyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5569902.png)